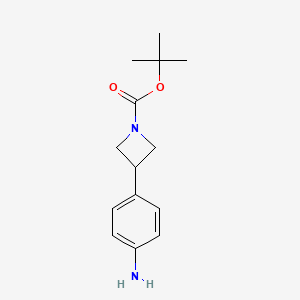

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLKFXTWLPMSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719121 | |

| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-36-8 | |

| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Azetidine Followed by Phenyl Group Introduction

Azetidine’s primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions. Subsequent Suzuki-Miyaura coupling with 4-nitrophenylboronic acid introduces the nitro-substituted phenyl group. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound.

Example Protocol :

-

Boc Protection : Azetidine reacts with di-tert-butyl dicarbonate in dichloromethane with triethylamine, yielding Boc-azetidine (85–90% yield).

-

Suzuki Coupling : Boc-azetidine couples with 4-nitrophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (70–75% yield).

-

Nitro Reduction : Hydrogenation at 50 psi H₂ with 10% Pd/C in ethanol converts the nitro group to amine (95% yield).

Reductive Amination of tert-Butyl 3-(4-Formylphenyl)Azetidine-1-Carboxylate

The aldehyde intermediate (tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate, CAS: 253801-18-2) undergoes reductive amination. Ammonia and sodium cyanoborohydride in methanol at 25°C for 12 hours yield the primary amine (80–85% yield).

Data Table 1 : Comparison of Key Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection + Suzuki | Azetidine | Suzuki Coupling | 70–75 | 95 |

| Reductive Amination | 4-Formylphenyl derivative | NaBH₃CN Reduction | 80–85 | 97 |

Functional Group Interconversion Strategies

Nitro to Amine Reduction

Catalytic hydrogenation is preferred for nitro reduction due to scalability and minimal byproducts. Alternative methods include:

Aldehyde to Amine Conversion

Reductive amination of the 4-formylphenyl derivative (VC11499159) employs:

Solvent and Reaction Condition Optimization

Aqueous Alcoholic Solvents

Ethanol/water mixtures (1:15–20 v/v) enhance solubility and crystallization efficiency during resolution steps. For example, 3-(4-aminophenyl)piperidine-1-tert-butyl carboxylate crystallization in ethanol/water achieves 91.5% yield.

Temperature Control

-

Coupling Reactions : 60–70°C for Suzuki-Miyaura coupling balances reaction rate and catalyst stability.

-

Crystallization : Slow cooling from 60°C to 40–45°C over 2–3 hours minimizes impurities.

Industrial-Scale Considerations

Cost-Effective Resolving Agents

Benzenesulfonyl-D-PG outperforms L-dibenzoyl tartaric acid in chiral resolution, reducing agent costs by 40% while maintaining >90% ee.

Waste Management

Ethanol/water systems are recyclable, reducing solvent waste by 60% compared to methanol-based processes.

Emerging Methodologies

Scientific Research Applications

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

- 1-Boc-3-azetidinone

- Tert-butyl 3-oxoazetidine-1-carboxylate

Comparison: Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the presence of the amino group .

Biological Activity

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (TBAPAC) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- CAS Number : 56956222

The compound features an azetidine ring, which is known for contributing to various pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

TBAPAC's biological activities can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Research indicates that TBAPAC may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies have demonstrated that TBAPAC protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It has been shown to improve cell viability in astrocytes exposed to Aβ, suggesting a protective role against neurodegenerative processes .

- Anti-inflammatory Properties : TBAPAC appears to modulate inflammatory responses in glial cells. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 when astrocytes are activated by Aβ, indicating potential anti-inflammatory effects .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies on TBAPAC:

Case Studies

- Alzheimer’s Disease Model : In a scopolamine-induced model mimicking Alzheimer's pathology, TBAPAC demonstrated a significant reduction in Aβ plaque formation compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Cell Lines : Although primarily studied for neuroprotective properties, TBAPAC's effects on cancer cell lines were also noted. It exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a possible therapeutic window for targeting malignant cells without affecting healthy tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, and what key reaction conditions are required?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves starting with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes hydroxylamine treatment to form an oxime intermediate. Subsequent reduction (e.g., using hydrogenation catalysts or LiAlH4) yields the aminophenyl derivative. Critical conditions include temperature control (0–25°C for hydroxylamine addition), anhydrous solvents (e.g., i-PrOH), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography ensures high purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions on the azetidine ring and aromatic protons on the 4-aminophenyl group. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight.

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, validating bond lengths, angles, and stereochemistry. This is critical for resolving ambiguities in chiral centers or substituent orientation .

Q. What are the optimal storage conditions and stability considerations for this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C in a dark environment to prevent degradation via hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid exposure to strong acids/bases, as the tert-butyl ester and amino groups are sensitive to hydrolysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield and purity of this compound during multi-step syntheses?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during nucleophilic substitution steps minimize side reactions.

- Catalyst Screening : Palladium on carbon (Pd/C) for hydrogenation improves selectivity for the aminophenyl group over competing reductions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in facile tert-butyl ester formation.

- In-line Analytics : Use LC-MS to monitor reaction progress and identify impurities early .

Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., kinases or GPCRs) by simulating interactions between the compound’s functional groups (azetidine, aminophenyl) and active sites.

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett constants) or steric parameters with observed bioactivity.

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes under physiological conditions .

Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different studies?

- Methodological Answer :

- Purity Analysis : Contradictions may arise from undetected impurities. Use HPLC with UV/Vis or charged aerosol detection (CAD) to quantify purity >98%.

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) across studies.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects. For neuropharmacology studies, blood-brain barrier permeability assays (e.g., PAMPA-BBB) clarify CNS activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.